1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenylpentanoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenylpentanoate can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 5-phenylpentanoic acid under specific conditions to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like acetic acid or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenylpentanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenylpentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar compounds to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenylpentanoate include other phthalimides and isoindoline derivatives. These compounds share the 1,3-dioxoisoindoline moiety but differ in their substituents and overall structure. Some examples include:
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate
The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenylpentanoate lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 5-phenylpentanoate |
InChI |
InChI=1S/C19H17NO4/c21-17(13-7-4-10-14-8-2-1-3-9-14)24-20-18(22)15-11-5-6-12-16(15)19(20)23/h1-3,5-6,8-9,11-12H,4,7,10,13H2 |
InChI Key |
BIKBKLPPRWKLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.